

"molecular weight of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17"

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Compound of Interest

Compound Name: 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

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An In-Depth Technical Guide to **2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17**: Properties and Application in Isotope Dilution Analysis

Introduction

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of commercial brominated flame retardant (BFR) mixtures, utilized to inhibit ignition and fire spread in various consumer products.[1] The widespread use and additive nature of these compounds lead to their release into the environment, necessitating robust analytical methods for monitoring their presence in diverse matrices, including water, soil, and biological tissues.[2][3] Accurate quantification of trace-level contaminants is a significant analytical challenge due to complex sample matrices and potential analyte loss during sample preparation.

This technical guide focuses on **2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17** (TBB-d17), the stable isotope-labeled analog of EH-TBB. We will detail its core physicochemical properties, with a primary focus on its molecular weight, and provide an in-depth overview of its critical application as an internal standard in isotope dilution mass spectrometry—the gold standard for high-precision quantitative analysis.

Part 1: Core Physicochemical Properties

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is specifically synthesized to serve as an ideal internal standard for the analysis of its unlabeled counterpart, EH-TBB (CAS No. 183658-27-7).

[4] The key distinction is the replacement of 17 hydrogen atoms on the 2-ethylhexyl moiety with deuterium (^{17}D), a stable, heavy isotope of hydrogen. This isotopic labeling renders the molecule chemically identical to the native analyte in terms of extraction efficiency and chromatographic behavior, yet clearly distinguishable by its higher mass in a mass spectrometer.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The formula for TBB-d17 is $\text{C}_{15}\text{H}_{17}\text{D}_{17}\text{Br}_4\text{O}_2$. [4][5] Its molecular weight is precisely determined by this composition, which is fundamental for preparing standards and for mass spectrometry calibration and analysis. The properties of the deuterated standard and its native analog are summarized below.

Property	2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (Labeled)	2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (Unlabeled)
Synonyms	TBB-d17; 2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester [4][5]	EH-TBB; TBB
CAS Number	1794752-19-4 [4][5][6]	183658-27-7 [4][7]
Molecular Formula	$\text{C}_{15}\text{H}_{17}\text{D}_{17}\text{Br}_4\text{O}_2$ [4][5]	$\text{C}_{15}\text{H}_{18}\text{Br}_4\text{O}_2$ [1][7]
Molecular Weight	567.027 g/mol [4]	549.9 g/mol [1][7][8]

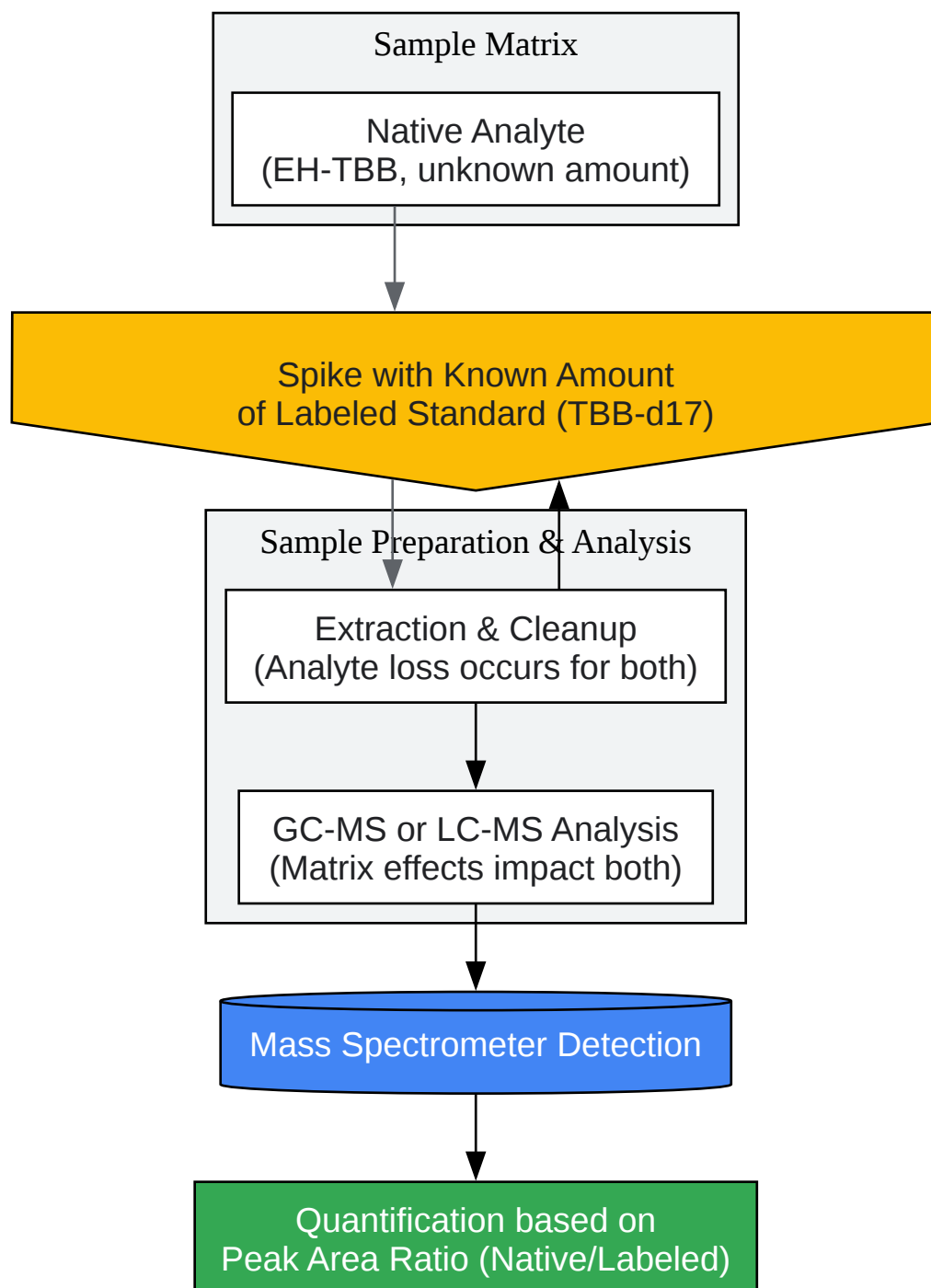
Part 2: The Principle of Isotope Dilution for Quantitative Accuracy

The central utility of TBB-d17 lies in its application in Isotope Dilution Mass Spectrometry (IDMS). This technique is the benchmark for accurate quantification in environmental and biological analysis because it effectively corrects for analytical variability. [2][9]

Causality Behind the Method: During complex analytical procedures like extraction, cleanup, and injection, it is nearly impossible to achieve 100% recovery of the target analyte.

Furthermore, matrix components can suppress or enhance the analyte's signal in the mass spectrometer. By adding a known amount of the isotope-labeled standard (TBB-d17) to the

sample at the very beginning of the workflow, the standard experiences the exact same procedural losses and matrix effects as the native analyte (EH-TBB). Because the ratio of the native analyte to the labeled standard remains constant throughout the process, the final measurement of this ratio by the mass spectrometer allows for a highly accurate calculation of the initial concentration of the native analyte, irrespective of recovery rates.



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The conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).

Part 3: Experimental Protocol for Quantification of EH-TBB

The following protocol describes a robust and widely adopted methodology for the quantification of EH-TBB in water samples using TBB-d17 and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method is based on established principles for analyzing brominated flame retardants.^{[2][10]}

Objective: To accurately determine the concentration of EH-TBB in a water sample using solid-phase extraction (SPE) and ID-GC-MS/MS.

Materials:

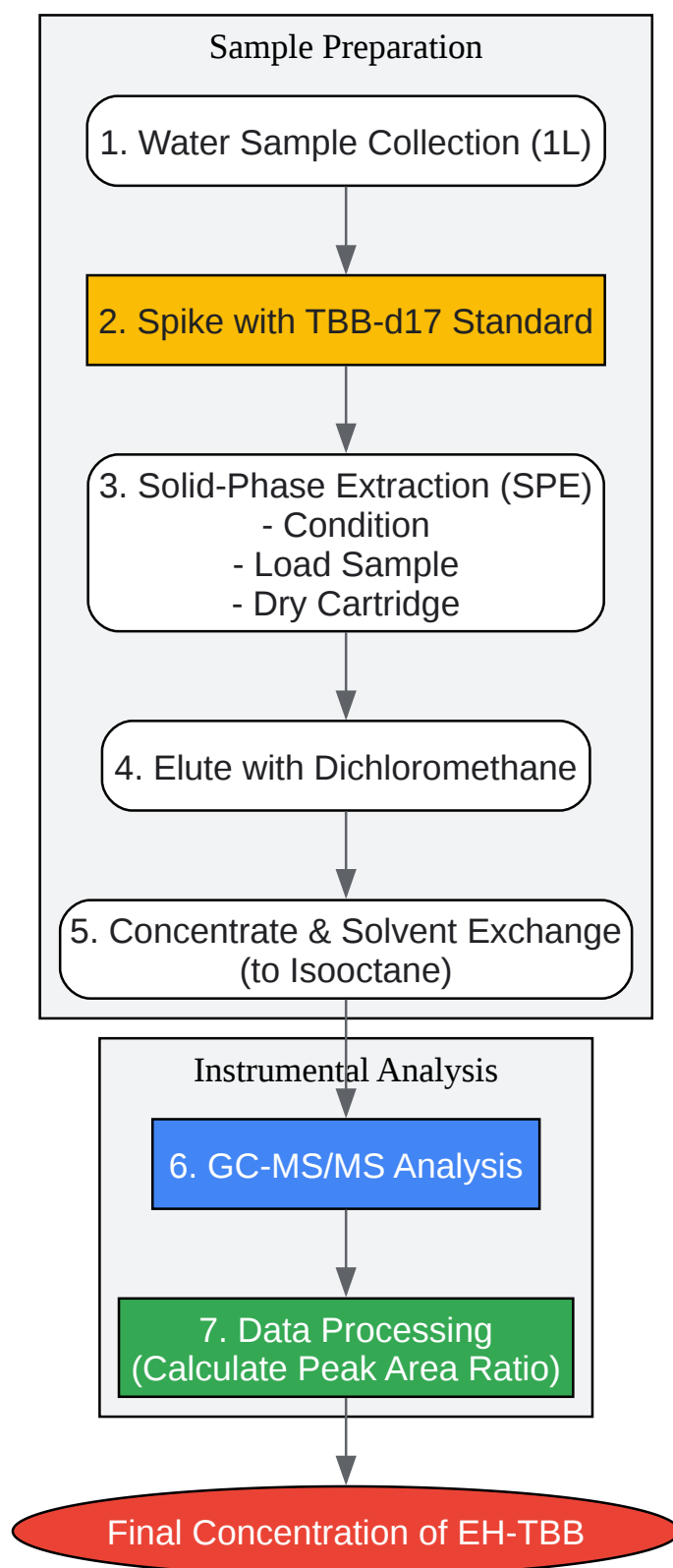
- **2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17** (TBB-d17) standard solution
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- High-purity solvents: Dichloromethane (DCM), Methanol, Isooctane
- Nitrogen evaporator
- GC-MS/MS system

Methodology:

- **Sample Spiking (Self-Validation Start):**
 - To a 1-liter water sample, add a precise and known amount of the TBB-d17 internal standard solution.
 - **Rationale:** This step is critical. Spiking at the outset ensures the standard is subjected to the entire analytical process, providing the basis for accurate correction of all subsequent procedural variations and losses.^[2]

- Solid-Phase Extraction (SPE) - Analyte Concentration:
 - Cartridge Conditioning: Sequentially pass 10 mL of DCM, 10 mL of methanol, and 10 mL of deionized water through the SPE cartridge. Do not allow the cartridge to go dry.
 - Rationale: Conditioning activates the sorbent and ensures proper interaction with the sample. DCM is a strong organic solvent, methanol serves as a transition, and water primes it for the aqueous sample.
 - Sample Loading: Pass the entire 1-liter water sample through the conditioned cartridge at a steady flow rate.
 - Rationale: The hydrophobic BFRs (both native and labeled) will adsorb onto the C18 stationary phase while the polar water matrix is discarded.
 - Drying: Dry the cartridge under vacuum or with a stream of nitrogen for at least 30 minutes.
 - Rationale: Residual water must be thoroughly removed as it is immiscible with the elution solvent and can interfere with subsequent chromatographic analysis.[\[2\]](#)
- Elution and Concentration:
 - Elution: Elute the retained analytes from the cartridge with 10 mL of DCM into a collection tube.
 - Rationale: DCM is an effective solvent for disrupting the hydrophobic interactions and eluting the BFRs from the sorbent.
 - Concentration: Gently concentrate the eluate to a final volume of approximately 1 mL using a stream of nitrogen.
 - Rationale: This step increases the analyte concentration to a level suitable for sensitive detection by the GC-MS/MS.
 - Solvent Exchange: Add 1 mL of isooctane and re-concentrate to the final 1 mL volume.

- Rationale: Isooctane is a more suitable solvent for GC injection than the more volatile DCM, ensuring better chromatographic performance.[\[2\]](#)
- Instrumental Analysis (GC-MS/MS):
 - Inject the final extract into the GC-MS/MS system. The gas chromatograph separates the analytes based on their boiling points and interaction with the column, while the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
 - Rationale: The use of GC provides the necessary separation from other matrix components. Tandem MS (MS/MS) provides superior selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions for both EH-TBB and TBB-d17, which is crucial for trace-level analysis.[\[2\]](#)[\[10\]](#)



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Workflow for the quantitative analysis of EH-TBB using a TBB-d17 standard.

Conclusion

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, with a molecular weight of 567.027 g/mol, is an indispensable tool for environmental and toxicological research.[4] Its value extends far beyond its physical properties, serving as the cornerstone for the isotope dilution technique. By enabling analysts to overcome the inherent challenges of sample loss and matrix interference, this stable isotope-labeled standard ensures the highest degree of accuracy and trustworthiness in the quantification of the flame retardant EH-TBB. The robust protocols it facilitates are critical for regulatory monitoring, exposure assessment, and understanding the environmental fate of this class of persistent compounds.

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